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Compound of Interest

Compound Name: 4-Methylpyridine-2-sulfonamide

CAS No.: 65938-78-5

Cat. No.: B1600978

Get Quote

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide

array of therapeutic agents with antibacterial, anti-inflammatory, diuretic, and anticancer

properties.[1][2] When incorporated into a pyridine ring, the resulting pyridinesulfonamide

scaffold offers a unique combination of chemical properties, including hydrogen bonding

capabilities and the potential for diverse substitutions, making it a privileged structure in drug

design. Recent research has highlighted the potential of pyridinylsulfonamide compounds in

the therapy of proliferative disorders, inflammatory conditions, and autoimmune diseases,

acting as inhibitors of key biological targets like the mucosa-associated lymphoid tissue

lymphoma translocation protein 1 (MALT1).[3][4] 4-Methylpyridine-2-sulfonamide represents

a fundamental example of this class, providing a valuable building block for the synthesis of

more complex and targeted therapeutic agents.[5][6]

Molecular Structure and Chemical Identity
The core structure of 4-Methylpyridine-2-sulfonamide consists of a pyridine ring substituted

with a methyl group at the 4-position and a sulfonamide group at the 2-position.

IUPAC Name: 4-methylpyridine-2-sulfonamide
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Structural Diagram
Caption: 2D Structure of 4-Methylpyridine-2-sulfonamide.

Physicochemical Properties
While experimentally determined data for 4-Methylpyridine-2-sulfonamide are not readily

available, its properties can be predicted based on its structure and comparison with related

compounds.

Property
Predicted Value /
Information

Source / Basis

Molecular Formula C₆H₈N₂O₂S Calculated

Molecular Weight 172.21 g/mol Calculated

CAS Number Not assigned / Not found -

Appearance
Likely an off-white to pale

yellow solid

Analogy to related

sulfonamides

Solubility

Expected to have moderate

solubility in organic solvents

and low solubility in water. The

weakly acidic sulfonamide

proton suggests solubility may

increase in basic aqueous

solutions.

[7]

pKa

The sulfonamide proton (N-H)

is weakly acidic. The pyridine

nitrogen is basic, with a pKa

likely slightly higher than that

of pyridine itself due to the

electron-donating methyl

group.
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The synthesis of 4-Methylpyridine-2-sulfonamide is logically achieved through a two-step

process starting from 4-methylpyridine. The key intermediate is the corresponding sulfonyl

chloride.

Synthetic Pathway Overview

4-Methylpyridine 4-Methylpyridine-2-sulfonyl chloride
(CAS: 341008-95-5)

1. n-BuLi
2. SO₂

3. NCS 4-Methylpyridine-2-sulfonamideNH₃ or NH₄OH

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Methylpyridine-2-sulfonamide.

Step 1: Preparation of 4-Methylpyridine-2-sulfonyl
chloride
The formation of the sulfonyl chloride is the critical step. This is typically achieved by reacting

the starting pyridine with a strong base to deprotonate the 2-position, followed by quenching

with sulfur dioxide and then chlorination.

Protocol:

Lithiation: Dissolve 4-methylpyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran,

THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to a low temperature

(typically -78 °C).

Add a solution of n-butyllithium (n-BuLi) dropwise. The deprotonation will selectively occur at

the 2-position due to the directing effect of the pyridine nitrogen.

Sulfonation: Bubble sulfur dioxide (SO₂) gas through the solution or add a solution of SO₂ in

THF. This forms the lithium sulfinate salt.

Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the reaction

mixture to convert the sulfinate salt into the desired 4-Methylpyridine-2-sulfonyl chloride.[8]
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Work-up: After the reaction is complete, quench the mixture with water and extract the

product with an organic solvent. The crude product can be purified by column

chromatography or recrystallization.

Causality Note: The use of a strong organolithium reagent is necessary to deprotonate the

pyridine ring, which is not highly acidic. The low temperature is crucial to prevent side

reactions.

Step 2: Amination to form 4-Methylpyridine-2-
sulfonamide
Sulfonyl chlorides are highly reactive electrophiles that readily react with nucleophiles like

ammonia to form sulfonamides.

Protocol:

Reaction: Dissolve the purified 4-Methylpyridine-2-sulfonyl chloride in a suitable solvent

(e.g., dichloromethane or THF).

Add an excess of aqueous ammonia (ammonium hydroxide) or bubble ammonia gas through

the solution. The reaction is typically exothermic and may require cooling.

Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer

chromatography (TLC).

Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The

resulting solid can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 4-Methylpyridine-2-sulfonamide.

Self-Validation: The purity of the final product should be confirmed by melting point analysis

and spectroscopic methods (NMR, IR, and Mass Spectrometry). The disappearance of the

sulfonyl chloride starting material in the TLC analysis indicates a complete reaction.

Spectroscopic Characterization (Predicted)
While experimental spectra for 4-Methylpyridine-2-sulfonamide are not available, the

expected spectral features can be predicted based on its structure.
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¹H NMR:

A singlet for the methyl (CH₃) protons around 2.3-2.5 ppm.

Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three

protons on the pyridine ring.

A broad singlet for the sulfonamide (NH₂) protons, which may be exchangeable with D₂O.

¹³C NMR:

A signal for the methyl carbon around 20-25 ppm.

Five distinct signals in the aromatic region for the five carbons of the pyridine ring.

IR Spectroscopy:

Characteristic N-H stretching bands for the sulfonamide group around 3200-3400 cm⁻¹.

Strong, characteristic S=O stretching bands (asymmetric and symmetric) around 1350-

1300 cm⁻¹ and 1160-1120 cm⁻¹.

C-H stretching and C=C/C=N bending vibrations for the methyl and pyridine groups.

Mass Spectrometry:

The molecular ion peak (M⁺) would be expected at m/z = 172.03.

Applications in Research and Drug Development
The 4-Methylpyridine-2-sulfonamide scaffold is a valuable starting point for the development

of more complex molecules with potential therapeutic applications.

As a Synthetic Intermediate
This compound serves as a key building block. The sulfonamide nitrogen can be further

functionalized to introduce various substituents, allowing for the creation of a library of

derivatives for structure-activity relationship (SAR) studies. This is a common strategy in the

development of targeted inhibitors.[7][9]
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Potential Biological Activity
Based on the broader class of pyridinesulfonamides, potential areas of therapeutic interest

include:

Anticancer Agents: Many sulfonamide derivatives exhibit anticancer properties through

mechanisms like the inhibition of carbonic anhydrase or kinases.[5][6]

Anti-inflammatory and Autoimmune Diseases: As demonstrated by related compounds, this

scaffold has the potential to be developed into inhibitors of key signaling molecules in

immune pathways, such as MALT1.[4]

Antibacterial Agents: Although less common for this specific substitution pattern, the

sulfonamide moiety is historically famous for its antibacterial properties by mimicking p-

aminobenzoic acid (PABA).[1]
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Caption: Role of the core scaffold in the drug discovery process.

Safety and Handling
Specific safety data for 4-Methylpyridine-2-sulfonamide is not available. However, based on

its chemical class and precursors, the following precautions are recommended:

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety goggles, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong acids.

Toxicity: The toxicity profile is unknown. As with all novel chemical compounds, it should be

treated as potentially hazardous.

Conclusion
4-Methylpyridine-2-sulfonamide is a foundational molecule within the medicinally significant

class of pyridinesulfonamides. While direct experimental data is limited, its chemical properties

and structure can be reliably inferred from established chemical principles. The synthetic route

via its sulfonyl chloride intermediate is logical and employs standard organic chemistry

transformations. The potential for this scaffold to serve as a building block in the development

of novel therapeutics, particularly in oncology and immunology, warrants further investigation

into its synthesis, characterization, and biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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